molecular formula C8H6ClIO2 B8322183 4-Iodo-2-methoxybenzoyl chloride

4-Iodo-2-methoxybenzoyl chloride

Cat. No. B8322183
M. Wt: 296.49 g/mol
InChI Key: RLCVKFOMAPMGNM-UHFFFAOYSA-N
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Patent
US05358948

Procedure details

A mixture of 4-iodo-2-methoxybenzoic acid (750 mg) and thionyl chloride (7 ml) was stirred at reflux for 15min and then evaporated to give 4-iodo-2-methoxybenzoyl chloride. A solution of Intermediate 6 (629 mg) in THF (30 ml) was treated with a solution of sodium hydroxide (227 mg) in water (10 ml), followed by the 4-iodo-2-methoxybenzoyl chloride, and the mixture stirred at 23° under nitrogen for 24 h. 5M-Hydrochloric acid (1.5 ml) was added, followed by aqueous saturated sodium bicarbonate (10 ml), and the mixture evaporated. The residue was treated with water (50 ml), extracted with ethyl acetate (10×100 ml), and the combined, dried organic extracts were evaporated. The residue was adsorbed from hot ethanol (ca. 40 ml) onto silica gel (Merck 7734, 10 ml), and purified by FCC eluting with System A (945:50:5) to give a solid (780 mg). Crystallisation from ethanol (10 ml) gave the impure title compound, a portion of which (102 mg) was recrystallised from ethanol to give the pure title compound as fine white crystals (37 mg), m.p. 168°-170°.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.S(Cl)([Cl:15])=O>>[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:15])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
IC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
7 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=C(C(=O)Cl)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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